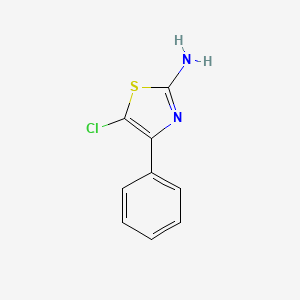5-Chloro-4-phenyl-1,3-thiazol-2-amine
CAS No.: 50729-62-9
Cat. No.: VC18606267
Molecular Formula: C9H7ClN2S
Molecular Weight: 210.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 50729-62-9 |
|---|---|
| Molecular Formula | C9H7ClN2S |
| Molecular Weight | 210.68 g/mol |
| IUPAC Name | 5-chloro-4-phenyl-1,3-thiazol-2-amine |
| Standard InChI | InChI=1S/C9H7ClN2S/c10-8-7(12-9(11)13-8)6-4-2-1-3-5-6/h1-5H,(H2,11,12) |
| Standard InChI Key | GHOLBYGCJQUZBQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(SC(=N2)N)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The thiazole ring in 5-chloro-4-phenyl-1,3-thiazol-2-amine consists of a five-membered heterocycle containing one sulfur and one nitrogen atom. Key substituents include:
-
Chlorine at position 5, which enhances electrophilicity and influences intermolecular interactions.
-
Phenyl group at position 4, contributing to aromatic stacking and steric effects.
-
Amino group at position 2, enabling hydrogen bonding and derivatization.
The molecular formula is CHClNS, with a molecular weight of 210.68 g/mol. Theoretical calculations predict a planar geometry for the thiazole ring, with the phenyl group adopting a perpendicular orientation to minimize steric hindrance .
Physicochemical Characteristics
While experimental data for this specific compound are sparse, analogous thiazoles provide benchmarks:
The chlorine atom increases hydrophobicity, potentially enhancing membrane permeability in biological systems .
Synthesis and Optimization
Hantzsch Thiazole Synthesis
The most plausible route to 5-chloro-4-phenyl-1,3-thiazol-2-amine involves modifying the classic Hantzsch thiazole synthesis, as demonstrated in related compounds . A proposed pathway includes:
-
Cyclization: Reacting 4-chloroacetophenone with thiourea in the presence of iodine to form the thiazole core.
Iodine facilitates cyclization by acting as a mild oxidizing agent .
-
Purification: Crude product isolation via acid-base workup, followed by column chromatography using ethyl acetate/hexane mixtures .
Alternative Routes
-
Post-Synthetic Chlorination: Introducing chlorine via electrophilic substitution using Cl or N-chlorosuccinimide (NCS) on pre-formed 4-phenylthiazol-2-amine.
-
Coupling Reactions: Diazotization of aniline derivatives followed by coupling with thiazole intermediates, as seen in phenylazothiazole syntheses .
Spectroscopic Characterization
Fourier-Transform Infrared (FTIR) Spectroscopy
Expected peaks include:
-
C-Cl Stretching: 600–750 cm.
Nuclear Magnetic Resonance (NMR)
-
H-NMR:
-
C-NMR:
-
C-2 (amine-attached): δ 155–160 ppm.
-
C-5 (chlorinated): δ 125–130 ppm.
-
Biological Activities and Mechanisms
Anticancer Activity
Structural analogs like N-(5-methyl-4-phenylthiazol-2-yl)acetamides demonstrated selective cytotoxicity against A549 lung cancer cells (IC = 23.3 µM) . The chloro substituent in 5-chloro-4-phenyl-1,3-thiazol-2-amine may similarly intercalate DNA or inhibit kinase pathways.
Industrial and Research Applications
Pharmaceutical Development
-
Antimicrobial Agents: As a scaffold for designing hospital disinfectants or topical antibiotics.
-
Anticancer Leads: Functionalization at the amine group could yield targeted therapies .
Agrochemical Uses
Thiazole derivatives like 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid enhanced rapeseed growth by 20% , suggesting potential as plant growth regulators.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume